Product packaging for 4-[2-(1H-imidazol-1-yl)ethyl]piperidine(Cat. No.:CAS No. 90747-20-9)

4-[2-(1H-imidazol-1-yl)ethyl]piperidine

Cat. No.: B1317247
CAS No.: 90747-20-9
M. Wt: 179.26 g/mol
InChI Key: PPIJGGILSYOSSI-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Scaffolds in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its significance stems from its versatile chemical nature and its presence in key biological molecules, including the amino acid histidine and purines. The unique electronic properties of the imidazole ring allow it to act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate with metal ions, making it a crucial component in many enzymatic reactions.

In the realm of drug discovery, the imidazole scaffold is a privileged structure, appearing in a wide range of therapeutic agents with diverse activities. These include antifungal agents (e.g., ketoconazole), anti-ulcer drugs (e.g., cimetidine), and antihypertensive medications (e.g., losartan). Its ability to modulate the physicochemical properties of a molecule, such as solubility and bioavailability, further enhances its utility in the design of effective pharmaceuticals.

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds found in natural products and synthetic drugs. Its conformational flexibility, conferred by its non-aromatic nature, allows it to adopt various spatial arrangements, which is critical for optimal interaction with biological targets. The basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, enabling ionic interactions that are often crucial for receptor binding and molecular recognition.

The piperidine moiety is a key structural feature in numerous blockbuster drugs, including the opioid analgesic fentanyl, the antipsychotic haloperidol, and the antihistamine loratadine. The incorporation of a piperidine scaffold can significantly influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Furthermore, the piperidine ring serves as a versatile synthetic handle, allowing for the introduction of various substituents to fine-tune the biological activity and selectivity of a compound. nih.gov

Rationales for the Combination of Imidazole and Piperidine Moieties in Chemical Compounds

The deliberate combination of imidazole and piperidine rings within a single molecule is driven by several key rationales aimed at optimizing drug-like properties. This molecular hybridization strategy seeks to leverage the synergistic effects of both scaffolds to achieve a superior pharmacological outcome.

One of the primary motivations is to enhance binding affinity and selectivity for a specific biological target. The imidazole moiety can engage in specific interactions, such as hydrogen bonding and pi-stacking, while the conformationally adaptable piperidine ring can orient the molecule for optimal fit within a binding pocket. The basic nitrogen of the piperidine can also form crucial salt bridges.

Overview of Research Approaches for 4-[2-(1H-imidazol-1-yl)ethyl]piperidine

Research focused on this compound has primarily centered on its synthesis and its potential as a building block for more complex molecules with therapeutic applications. The synthesis of this compound typically involves the N-alkylation of imidazole with a suitable piperidine-containing electrophile.

A common synthetic strategy involves the reaction of imidazole with a protected 4-(2-haloethyl)piperidine or a 4-(2-tosyloxyethyl)piperidine derivative. The protecting group on the piperidine nitrogen, often a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, is crucial to prevent side reactions and is subsequently removed in a final deprotection step to yield the target compound.

Table 1: Common Synthetic Approaches

Starting Materials Reagents and Conditions Product
Imidazole, 1-Boc-4-(2-bromoethyl)piperidine Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) 1-Boc-4-[2-(1H-imidazol-1-yl)ethyl]piperidine
1-Boc-4-[2-(1H-imidazol-1-yl)ethyl]piperidine Acid (e.g., TFA, HCl) This compound

While detailed biological activity studies specifically on this compound are not extensively reported in publicly available literature, its structural motif is present in a variety of compounds investigated for different therapeutic purposes. The primary research interest in this compound appears to be as a versatile intermediate for the synthesis of more elaborate molecules, where the imidazole and piperidine moieties serve as key pharmacophoric elements for interaction with biological targets such as G-protein coupled receptors (GPCRs) and enzymes. Further research is warranted to fully elucidate the standalone pharmacological profile of this interesting hybrid molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N3 B1317247 4-[2-(1H-imidazol-1-yl)ethyl]piperidine CAS No. 90747-20-9

Properties

IUPAC Name

4-(2-imidazol-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-4-11-5-2-10(1)3-7-13-8-6-12-9-13/h6,8-11H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIJGGILSYOSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534431
Record name 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90747-20-9
Record name 4-[2-(1H-Imidazol-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 2 1h Imidazol 1 Yl Ethyl Piperidine and Its Analogues

Strategies for the Formation of the Piperidine (B6355638) Ring

The formation of the piperidine ring is a cornerstone of heterocyclic chemistry. Key strategies involve the saturation of pyridine (B92270) precursors, the cyclization of linear amine-containing substrates, and the convergent assembly of multiple components.

One of the most direct methods for synthesizing the piperidine core is the hydrogenation of the corresponding pyridine ring. nih.gov This fundamental process involves the reduction of the aromatic pyridine to a saturated piperidine. These reactions often require transition metal catalysts and can be conducted under various conditions, from high-pressure hydrogen gas to transfer hydrogenation protocols using hydrogen donors like formic acid or ammonia (B1221849) borane. nih.govorganic-chemistry.orgresearchgate.net

Key aspects of these approaches include:

Catalyst Selection : A range of metals, including rhodium, palladium, iridium, and ruthenium, are effective for pyridine hydrogenation. researchgate.netnih.govorganic-chemistry.org The choice of catalyst can influence reaction conditions and selectivity.

Reaction Conditions : Historically, harsh conditions such as high temperatures and pressures were common. nih.gov However, modern methods have been developed that proceed under milder conditions. organic-chemistry.org Transfer hydrogenation, for example, avoids the need for high-pressure hydrogen gas, making the process more practical and safer. dicp.ac.cnorganic-chemistry.org

Stereoselectivity : For substituted pyridines, achieving a specific stereoisomer of the resulting piperidine is a significant challenge. The development of asymmetric hydrogenation using chiral catalysts or ligands allows for the synthesis of optically pure piperidines, which is crucial for pharmaceutical applications. dicp.ac.cnnih.gov

Table 1: Examples of Catalytic Systems for Piperidine Synthesis via Reduction

Catalyst System Hydrogen Source Substrate Type Key Features
Rhodium(I) complex / Pinacol borane H₂ Fluoropyridines Achieves high diastereoselectivity through a dearomatization/hydrogenation process. nih.gov
[Cp*RhCl₂]₂ Formic Acid (HCOOH) Pyridinium salts Enables asymmetric reductive transamination for chiral piperidines. dicp.ac.cnresearchgate.net
10% Rh/C H₂ (5 atm) Pyridines Proceeds under mild conditions (80 °C) in water. organic-chemistry.org
Borane / Ammonia Borane NH₃-BH₃ Pyridines A metal-free transfer hydrogenation method that offers good cis-selectivity. organic-chemistry.org

Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor that already contains the requisite nitrogen atom. nih.gov This strategy relies on forming a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. A wide array of reactions can be employed to achieve this transformation, including radical-mediated cyclizations, hydroaminations, and various metal-catalyzed processes. nih.gov

Common cyclization strategies include:

Reductive Hydroamination/Cyclization : An acid-mediated cascade involving alkyne functionalization and subsequent reduction can form the piperidine ring. nih.gov

Radical Cyclization : Radical-mediated reactions can effectively form C-C or C-N bonds to close the ring, sometimes employing catalysts like cobalt(II). nih.gov

Lithiation-Cyclization : The use of organolithium reagents, often in combination with a chiral ligand like (-)-sparteine, can achieve asymmetric cyclization to produce enantioenriched piperidines. acs.org

Wacker-type Aerobic Oxidative Cyclization : Palladium catalysts can be used to cyclize certain unsaturated amines in the presence of an oxidant. organic-chemistry.org

Table 2: Overview of Intramolecular Cyclization Methods for Piperidine Synthesis

Cyclization Method Key Reagents/Catalysts Substrate Type Bond Formed
Radical-Mediated Amine Cyclization Cobalt(II) catalyst Linear amino-aldehydes C-N
Reductive Hydroamination Acid, Reducing agent Alkynes with an amino group C-N
Asymmetric Lithiation-Cyclization n-BuLi / (-)-sparteine N-Boc-(4-chlorobutyl)cinnamylamine C-C

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, such as a functionalized piperidine derivative. taylorfrancis.comacs.org This approach offers significant advantages in terms of atom economy and procedural simplicity, allowing for the rapid generation of molecular diversity. acs.org A variety of catalysts, including Lewis acids, organocatalysts, and even enzymes, have been employed to facilitate these transformations. taylorfrancis.comrsc.org

Examples of MCRs for piperidine synthesis include:

Three-Component Transformation : A common strategy involves the reaction of an aromatic aldehyde, an amine, and an acetoacetic ester, often catalyzed by substances like ZrOCl₂·8H₂O. taylorfrancis.com

Four-Component Reaction : More complex piperidines can be assembled from four starting materials, such as nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium (B1175870) acetate (B1210297). acs.org

Biocatalytic MCRs : Enzymes like Candida antarctica lipase (B570770) B (CALB) have been immobilized and used as reusable catalysts for the synthesis of piperidines from benzaldehyde, aniline (B41778), and acetoacetate (B1235776) esters. rsc.orgrsc.org

Table 3: Selected Multicomponent Reactions for Piperidine Ring Formation

Catalyst Components Product Type
Tetrabutylammonium tribromide (TBATB) Aldehydes, Amines, β-ketoesters Highly functionalized piperidines
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) Aromatic aldehydes, Amines, Acetoacetic esters Functionalized piperidine scaffolds
Immobilized Candida antarctica lipase B (CALB) Benzaldehyde, Aniline, Acetoacetate ester Polyfunctionalized piperidines

For analogues where the piperidine nitrogen is attached to an aromatic ring, N-arylation reactions are critical. These cross-coupling reactions form a new carbon-nitrogen bond between the piperidine and an aryl halide or a related substrate. Classic methods like the Ullmann condensation and modern palladium- or nickel-catalyzed reactions are commonly used.

Key N-arylation methods include:

Ullmann Coupling : This copper-catalyzed reaction is a traditional method for N-arylation. Modern variations use ligands like 4-hydroxy piperidines to facilitate the coupling of aryl halides with N-heterocycles, including piperidine derivatives. researchgate.net

Nickel-Catalyzed Amination : Nickel-based catalysts, often paired with ligands such as 2,2′-bipyridine, are effective for the selective N-arylation of cyclic amines like piperazine (B1678402) with aryl chlorides. researchgate.net

Cobalt-Catalyzed Arylation : Cobalt catalysts can be used to couple iodo-substituted piperidines with aryl Grignard reagents, providing an efficient route to C-arylated piperidines, which can be precursors to N-aryl derivatives. nih.gov

Table 4: Catalytic Systems for the Arylation of Piperidine Derivatives

Reaction Type Catalyst System Substrates Key Feature
Ullmann Coupling CuI / 4-hydroxy piperidine ligand Indoles, Imidazoles, etc. with aryl halides Ligand-assisted copper catalysis. researchgate.net
Selective Amination Ni(0) / 2,2′-bipyridine Piperazine and aryl chlorides Selective mono- or diarylation. researchgate.net

Strategies for the Formation of the Imidazole (B134444) Ring

The imidazole ring is a vital aromatic heterocycle. Its synthesis is typically achieved through the condensation of acyclic components, building the five-membered ring in a single key step.

Cyclocondensation reactions are the most common methods for constructing the imidazole core. These reactions involve the joining of multiple components that provide the necessary carbon and nitrogen atoms to form the ring. The specific reagents used determine the substitution pattern of the final imidazole product.

Prominent cyclocondensation strategies include:

Debus-Radziszewski Imidazole Synthesis : A classic multicomponent reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org Using a primary amine instead of ammonia yields N-substituted imidazoles. wikipedia.org

From α-Halo Ketones : The reaction of an α-halo ketone with an amidine is a well-established route to 1,2,4,5-tetrasubstituted imidazoles.

From Dicarbonyls and Aldehydes : A mixture of a dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate can be heated to produce highly substituted imidazoles. organic-chemistry.org Catalysts such as urea-ZnCl₂ can facilitate this reaction. organic-chemistry.org

Aerobic Oxidative Coupling : Modern methods can involve the coupling of amidines and chalcones, catalyzed by systems like FeCl₃/I₂, to yield tetrasubstituted imidazoles under mild, aerobic conditions. organic-chemistry.org

Table 5: Common Cyclocondensation Methods for Imidazole Synthesis

Named Reaction/Method Key Reactants Product Substitution
Debus-Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine 2,4,5-Trisubstituted
From α-Diketones α-Diketone, Aldehyde, Ammonium Acetate 2,4,5-Trisubstituted
From Amidines Amidine, α-Halo Ketone 1,2,4,5-Tetrasubstituted

Scaffold-Based Syntheses

Scaffold-based syntheses are a cornerstone in medicinal chemistry, providing efficient pathways to complex molecules by utilizing pre-existing core structures. For 4-[2-(1H-imidazol-1-yl)ethyl]piperidine, this approach can be initiated from either the piperidine or the imidazole scaffold.

Starting with a piperidine scaffold, a common strategy involves the functionalization of a piperidine ring at the 4-position. Chiral piperidine scaffolds are particularly prevalent in drug design as they can enhance biological activity and selectivity while improving pharmacokinetic properties. thieme-connect.com The synthesis can begin with a commercially available or readily synthesized piperidine derivative, such as 4-piperidineethanol. This starting material is then elaborated to introduce the imidazole moiety via the ethyl linker, a process involving the activation of the hydroxyl group followed by nucleophilic substitution with imidazole.

Alternatively, the synthesis can commence from an imidazole-based scaffold. The imidazole ring is a fundamental component of many natural products and pharmaceuticals. biomedpharmajournal.orgnih.gov In this approach, a precursor like histamine (B1213489) or a synthetic equivalent bearing an ethyl side chain is modified to incorporate the piperidine ring. This might involve reductive amination of a suitable aldehyde with a piperidine precursor or other cyclization strategies that form the six-membered piperidine ring. nih.gov For instance, a one-pot reaction integrating amide activation, reduction, and intramolecular nucleophilic substitution can be an efficient route to construct the piperidine ring system without the need for metal catalysts. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages such as drastically reduced reaction times, improved yields, and enhanced product purity. nih.govjobpcr.com The application of microwave irradiation can accelerate the synthesis of heterocyclic compounds like imidazoles and functionalized piperidines. nih.govmdpi.com

In the context of this compound, MAOS can be applied to several key steps. For instance, the N-alkylation of imidazole with a piperidine-ethyl electrophile can be completed in minutes under microwave heating, compared to hours using conventional heating methods. nih.gov One-pot cycloaddition reactions to form imidazole derivatives are also highly efficient under microwave conditions. mdpi.commdpi.com These protocols often proceed under solvent-free conditions or in high-boiling, polar solvents like acetonitrile (B52724), which absorb microwave energy effectively. nih.govmdpi.com The rapid heating provided by microwaves can overcome activation energy barriers efficiently, making it a sustainable and environmentally friendly approach to chemical synthesis. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis Conditions for Heterocycles This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Temperature (°C) Time Solvent Yield Source
Imidazole formation via epoxide opening 120 1 min None (Solvent-free) Good nih.gov
Quaternization of imidazo[1,5-a]pyridine 155 50 min Acetonitrile 48% mdpi.com
Condensation for quinoline-thiosemicarbazones Not specified 3-5 min Not specified Excellent mdpi.com
Cycloaddition for 1-substituted imidazoles 60 4 min Acetonitrile Good mdpi.com

Coupling and Linkage Strategies for Imidazole and Piperidine Moieties

Formation of the Ethyl Linker

The two-carbon ethyl linker is a key structural component that can be introduced through several reliable synthetic methods. A prevalent strategy involves the nucleophilic substitution reaction between the nitrogen atom of one heterocycle and a two-carbon electrophile attached to the other.

For example, the synthesis can proceed via the reaction of piperidine with a 2-haloethyl derivative, such as 2-bromoethanol. The resulting alcohol, 4-(2-hydroxyethyl)piperidine, can then be converted into a better leaving group (e.g., a tosylate or mesylate) or halogenated to prepare for subsequent coupling with the imidazole ring. An analogous reaction is the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which involves a direct nucleophilic substitution to attach the ethyl group to the piperidine nitrogen. researchgate.net Another approach involves using a precursor where the ethyl linker is already attached to the imidazole ring, such as 1-(2-chloroethyl)-1H-imidazole, which can then be reacted with piperidine.

Integration of the 1H-Imidazole Moiety

The integration of the imidazole ring can be achieved either by attaching a pre-formed imidazole or by constructing the ring de novo from a piperidine-containing precursor.

The most direct method is the N-alkylation of imidazole with a suitable electrophile, such as 4-(2-bromoethyl)piperidine. This reaction typically proceeds in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. mdpi.com

Alternatively, de novo synthesis provides flexibility in accessing diverse analogues. The van Leusen imidazole synthesis is a classic and powerful method that involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) and a base. mdpi.com In this scenario, a 4-piperidineacetaldehyde (B13478834) derivative could be used to construct the imidazole ring directly onto the piperidine-ethyl fragment. Multicomponent reactions, such as the A³-coupling (aldehyde-alkyne-amine), catalyzed by copper salts, offer another efficient route to build substituted imidazole systems in a single step. nih.govacs.org

Specific Reaction Conditions and Reagents

The success of the coupling strategies depends heavily on the specific reaction conditions and reagents employed. The choice of solvent, base, catalyst, and temperature is crucial for optimizing yield and minimizing side reactions.

For N-alkylation reactions to form the imidazole-ethyl or piperidine-ethyl bond, a strong base such as sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) is often used. mdpi.comnih.gov These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) at room temperature or with moderate heating. mdpi.comnih.gov

Transition-metal catalysis, particularly with copper or palladium, has become instrumental in forming C-N bonds. nih.gov Copper(I)-catalyzed reactions can facilitate the coupling of imidazole moieties under mild, and sometimes ligand- and base-free, conditions. researchgate.net Typical catalysts include copper(I) iodide (CuI) or copper(II) sulfate (B86663) (CuSO₄) often used with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. acs.org

Table 2: Common Reagents and Conditions for Coupling and Linkage Strategies This table is interactive and can be sorted by clicking on the column headers.

Reaction Type Reagent/Catalyst Base Solvent Temperature Source
N-Alkylation (Deprotonation) Sodium Hydride (NaH) - DMF Not specified nih.gov
van Leusen Imidazole Synthesis Tosylmethylisocyanide (TosMIC) K₂CO₃ Methanol Reflux mdpi.com
A³-Coupling for Imidazopyridine CuSO₄·5H₂O / Sodium Ascorbate - Water (with surfactant) 50 °C acs.org
N-Arylation (Ullmann-type) Copper(I) Iodide (CuI) K₂CO₃ DMF 100 °C researchgate.net
Reductive Amination/Cyclization Iron Complex - Phenylsilane (reductant) Not specified nih.gov

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Literature

This absence of specific data prevents a thorough analysis as outlined in the requested article structure. The generation of scientifically accurate and detailed content for the specified subsections on ¹H NMR, ¹³C NMR, 2D NMR, Fourier-Transform Infrared (FT-IR), and Raman spectroscopy is contingent upon the availability of primary research findings. Without access to peer-reviewed experimental spectra and their interpretation for this specific molecule, any attempt to provide the requested detailed analysis would be speculative and would not adhere to the required standards of scientific accuracy.

For a complete and authoritative characterization of this compound, the scientific community awaits a publication detailing its synthesis and subsequent comprehensive spectroscopic analysis. Such a study would need to provide the specific chemical shifts, coupling constants, and correlation signals from NMR experiments, as well as the characteristic vibrational frequencies from FT-IR and Raman spectroscopy.

Until such research is published, a detailed article focusing solely on the advanced spectroscopic and analytical characterization of this specific imidazole-piperidine compound cannot be authoritatively written.

Advanced Spectroscopic and Analytical Characterization of Imidazole Piperidine Compounds

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For 4-[2-(1H-imidazol-1-yl)ethyl]piperidine, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the resulting carbocations. Cleavage of the bond between the piperidine (B6355638) ring and the ethyl chain, as well as fragmentation of the piperidine and imidazole (B134444) rings, would likely be observed. The resulting fragmentation data would be crucial for the structural elucidation and confirmation of the compound.

Purity assessment can also be performed using mass spectrometry, often coupled with a chromatographic technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). The presence of any peaks other than the expected molecular ion and its isotopic variants would indicate the presence of impurities.

Hypothetical Mass Spectrometry Data Table

Analysis Type Expected m/z Value Information Obtained
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺Precise mass for elemental composition confirmation
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular Ion (M⁺) and fragment ionsPurity assessment and structural fragmentation pattern
Liquid Chromatography-Mass Spectrometry (LC-MS)[M+H]⁺ and fragment ionsPurity and structural information for non-volatile samples

X-ray Diffraction Analysis for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound would be grown and irradiated with X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the crystal structure can be solved and refined. The resulting data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Hypothetical Crystal Data Table

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic)
Space GroupThe symmetry of the crystal lattice
a, b, c (Å)The lengths of the unit cell axes
α, β, γ (°)The angles of the unit cell
V (ų)The volume of the unit cell
ZThe number of molecules per unit cell
Calculated Density (g/cm³)The density of the crystal calculated from the X-ray data

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₀H₁₇N₃, the theoretical percentages of carbon, hydrogen, and nitrogen would be calculated.

The experimental values obtained from the elemental analyzer should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the purity and the elemental composition of the sample.

Hypothetical Elemental Analysis Data Table

Element Theoretical (%) Experimental (%)
Carbon (C)67.00Data not available
Hydrogen (H)9.56Data not available
Nitrogen (N)23.44Data not available

Computational Chemistry and Molecular Modeling Studies of 4 2 1h Imidazol 1 Yl Ethyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties of a molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For imidazole (B134444) derivatives, the HOMO is often distributed over the imidazole ring, indicating this region's propensity for electron donation in chemical reactions. Analysis of the FMOs for 4-[2-(1H-imidazol-1-yl)ethyl]piperidine would reveal the specific atoms or regions that are most likely to participate in electrophilic and nucleophilic interactions.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (IP) -EHOMO Energy required to remove an electron.
Electron Affinity (EA) -ELUMO Energy released when an electron is added.
Chemical Hardness (η) (IP - EA) / 2 Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) (IP + EA) / 2 Power of an atom to attract electrons.

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

This table presents theoretical descriptors that can be calculated from the HOMO and LUMO energies to quantify the reactivity of this compound.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. The different colors on the MEP surface represent varying electrostatic potential values:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (like nitrogen in the imidazole ring). These are sites prone to electrophilic attack.

Blue: Regions of most positive potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring, highlighting them as primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would be expected on the hydrogen atom of the piperidine's N-H group, indicating its role as a potential hydrogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for single, static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to observe its conformational flexibility and interactions with the solvent. This analysis can reveal the preferred shapes (conformations) the molecule adopts in solution and the stability of intramolecular hydrogen bonds. Understanding the dynamic behavior is crucial as the molecule's conformation can significantly influence its ability to bind to a biological target.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a target protein.

For this compound, docking studies would involve selecting a relevant protein target. Given the structural motifs, potential targets could include enzymes or receptors where imidazole and piperidine (B6355638) rings are known to interact, such as certain kinases or G-protein coupled receptors. The docking process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein.

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the protein's binding site, and various conformations and orientations are sampled.

Scoring: Each pose is assigned a score, typically a binding energy value (e.g., in kcal/mol), which estimates the binding affinity. Lower binding energy values generally indicate more favorable binding.

Post-docking analysis visualizes the ligand-protein complex, revealing specific interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds with key amino acid residues in the active site. These studies can provide a rational basis for the molecule's potential biological activity and guide the design of more potent analogues.

Table 2: Compound Names Mentioned

Compound Name

Prediction of Binding Modes and Affinities

Computational docking is a primary tool used to predict the binding orientation and affinity of a ligand to a biological target. This process involves placing the three-dimensional structure of the ligand into the binding site of a protein and scoring the interaction.

In studies of similar piperidine/piperazine-based compounds, docking simulations have been used to decipher the binding mode of ligands to receptors like the Sigma 1 Receptor (S1R). nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues within the receptor's binding pocket. nih.gov The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki), is calculated to rank potential drug candidates. For example, in the development of novel inhibitors, molecular docking can reveal binding energies that correlate with experimentally determined inhibitory concentrations (IC50 values). nih.gov

Molecular dynamics (MD) simulations can further refine docking results by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose. nih.govdergipark.org.tr This dual approach of docking followed by MD simulation is a powerful strategy for understanding ligand-receptor interactions at a molecular level. nih.govdergipark.org.tr

Table 1: Illustrative Docking Results for Imidazole Derivatives Against Various Receptors

Compound ClassTarget ProteinKey Interacting Residues (Example)Predicted Binding Energy (kcal/mol)
Imidazole DerivativeCyclooxygenase-2 (COX-2)TYR385, SER530-7.244
Piperidine DerivativeHDM2LEU54, GLY58, VAL93-6.639
Benzimidazole (B57391) DerivativeEpidermal Growth Factor Receptor (EGFR)MET793, LYS745Not Specified

Note: This table is illustrative of the types of data generated in computational studies of related compounds and does not represent actual data for this compound.

Homology Modeling in Receptor-Ligand Studies

When the experimental three-dimensional structure of a target receptor has not been determined (e.g., by X-ray crystallography or cryo-EM), a computational technique called homology modeling is employed. This method builds a 3D model of the target protein using the known structure of a related, homologous protein as a template.

This approach is particularly common for G-protein coupled receptors (GPCRs), which are notoriously difficult to crystallize. For instance, homology models of various receptors have been generated to study the binding of ligands. researchgate.net Once a reliable model is built and validated, it can be used for docking studies to investigate how ligands like this compound might bind. researchgate.net The quality and reliability of the homology model are critical for the accuracy of subsequent docking predictions.

In Silico Prediction of Biological Activities

In silico (computer-based) methods are widely used to predict the biological activities and pharmacokinetic properties of new chemical entities before they are synthesized. These predictions help prioritize which compounds are most likely to have desirable drug-like properties.

Methods like Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build statistical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For new molecules like this compound, its structure can be input into these models to predict potential activities.

Furthermore, various computational tools predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions can assess a compound's potential to be orally absorbed, its distribution in the body, its likely metabolic fate, and its potential for toxicity. nih.gov For example, in silico studies on novel benzimidazole-based hybrids have been used to evaluate their ADMET profiles, guiding the selection of candidates for further development. nih.gov Such analyses are crucial for weeding out compounds that are likely to fail later in the drug development process due to poor pharmacokinetics or safety issues. nih.govspast.org

Table 2: Example of In Silico ADMET Predictions for a Novel Compound Series

Compound IDPredicted PropertyValueInterpretation
Derivative 5bHuman Oral AbsorptionHighLikely well-absorbed after oral administration
Derivative 5bBlood-Brain Barrier PenetrationLowUnlikely to cause CNS side effects
Derivative 5bAmes TestNegativeLow probability of being mutagenic
Derivative 5eCYP2D6 InhibitionInhibitorPotential for drug-drug interactions

Note: This table illustrates the type of data generated from in silico ADMET predictions for related heterocyclic compounds, not specific data for this compound.

Conformational Analysis using Computational Methods and NMR Data Correlation

Conformational analysis aims to understand the different three-dimensional shapes (conformations) a flexible molecule can adopt. Because a molecule's shape is critical to its biological activity, understanding its preferred conformation is essential.

Computational methods, such as Density Functional Theory (DFT) and other quantum mechanical calculations, are used to calculate the energies of different conformations, thereby identifying the most stable (lowest energy) shapes. nih.govresearchgate.net For flexible molecules, a potential energy surface scan can be performed by systematically rotating specific bonds to map the energy landscape and identify all low-energy conformers. researchgate.net

These computational predictions are often validated by comparing them with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. ethz.ch NMR techniques, such as the Nuclear Overhauser Effect (NOE), provide information about the distances between atoms in the molecule in solution. mdpi.com A strong correlation between the computationally predicted low-energy conformations and the internuclear distances measured by NMR provides high confidence in the determined 3D structure of the molecule in a physiological environment. mdpi.comresearchgate.net This integrated approach was successfully used to analyze the conformational features of diarylimidazolidines, where NMR data confirmed the preferential conformations predicted by modeling. researchgate.net

Investigation of Biological Activities and Pharmacological Mechanisms of Imidazole Piperidine Compounds

General Bioactivity Spectrum of Imidazole-Piperidine Derivatives

The conjugation of imidazole (B134444) and piperidine (B6355638) rings creates a versatile molecular framework that has been explored for numerous therapeutic applications. researchgate.netnih.gov Derivatives built upon this scaffold have demonstrated a wide range of pharmacological effects, which can be attributed to the distinct chemical properties of each heterocyclic component. researchgate.netresearchgate.net

Imidazole-piperidine derivatives have emerged as a promising class of anti-inflammatory agents. nih.gov Research has shown that these compounds can modulate key pathways in the inflammatory response. One of the primary mechanisms involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov

In a study focused on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, several synthesized compounds exhibited potent inhibitory activity on NO and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov One particular derivative, compound 6e, was identified as a highly potent inhibitor of both NO (IC50 = 0.86 μM) and TNF-α (IC50 = 1.87 μM). nih.gov Further investigation revealed that this compound's anti-inflammatory effect is mediated through the NF-κB signaling pathway, a critical regulator of inflammation. nih.gov Schiff's base imidazole derivatives have also demonstrated the ability to attenuate inflammatory responses by reducing paw swelling and cytokine levels in experimental models. orientjchem.org The anti-inflammatory mechanism for some imidazole-based compounds involves the inhibition of enzymes in the arachidonic acid pathway. orientjchem.org

Table 1: Anti-inflammatory Activity of Select Imidazole-Piperidine Derivatives
CompoundTarget/AssayActivity (IC50)Source
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)Nitric Oxide (NO) Production0.86 μM nih.gov
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)Tumor Necrosis Factor-alpha (TNF-α) Production1.87 μM nih.gov
Substituted Imidazole Analogue (I38)Human Erythrocyte Membrane Stabilization44 µM nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole (13b)Inhibition of NO, IL-6, and TNF-αPotent Activity rsc.org

The imidazole-piperidine scaffold is present in compounds investigated for their potential in managing diabetes mellitus. mdpi.comnih.gov The well-known antidiabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, contains a piperidine moiety, highlighting the relevance of this structural component. mdpi.comnih.gov

Research into novel derivatives has identified promising antidiabetic activity. For instance, a study on a new imidazole derivative showed a significant decrease in blood glucose levels in alloxan-induced diabetic rats. ijpcbs.com The compound reduced blood glucose from 449 mg/dl to 164 mg/dl over 14 days and also improved the lipid profile by decreasing total cholesterol, LDL, and triglycerides. ijpcbs.com Other studies have explored aryl piperazines as agents that promote glucose uptake. nih.gov A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated potent inhibition of the α-amylase enzyme (97.30%), significantly higher than the standard drug acarbose (B1664774) (61.66%). mdpi.com Imidazoline derivatives have also shown potent antihyperglycemic properties in rat models of type 2 diabetes. nih.gov

Table 2: Antidiabetic Activity of Select Imidazole and Piperidine Derivatives
Compound/Derivative ClassMechanism/TargetKey FindingSource
AlogliptinDPP-4 InhibitionEstablished antidiabetic drug mdpi.comnih.gov
Novel Imidazole DerivativeBlood Glucose LoweringReduced glucose from 449 to 164 mg/dl in 14 days ijpcbs.com
4-methyl-1-({...}methyl)piperidineα-amylase Inhibition97.30% inhibition mdpi.com
Imidazoline derivativesAntihyperglycemicPotent effect on glucose tolerance in diabetic rats nih.gov
Aryl PiperazinesGlucose Uptake PromotionPotential candidates for type 2 diabetes treatment nih.gov

Derivatives containing the imidazole-piperidine framework have been shown to possess CNS activity and are being explored for various neurological conditions. researchgate.netnih.gov A series of 2-(3-aminopiperidine)-benzimidazoles were identified as selective H1-antihistamines with CNS-penetrating capabilities, making them potential candidates for sedative hypnotics. nih.govresearchgate.net

The versatile nature of the imidazole scaffold has also led to its investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.net These compounds are considered multi-target-directed agents due to their ability to interact with various biological targets within the CNS. researchgate.net Imidazo[1,2-a]pyridine derivatives, for example, exhibit excellent brain permeability and metabolic stability, suggesting their potential as imaging agents for detecting amyloid pathology in Alzheimer's disease. nih.gov Furthermore, certain imidazole derivatives are being studied as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neuronal damage following cerebral ischemia. nih.gov

Antimicrobial Research

The imidazole-piperidine core is a key feature in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity against various pathogenic bacteria and fungi. mdpi.comnih.govresearchgate.net

A significant body of research has focused on the antibacterial properties of imidazole and piperidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The mechanism of action for some imidazole-based compounds involves interfering with bacterial DNA replication, cell wall synthesis, or cell membrane integrity. mdpi.com

Studies have demonstrated the efficacy of these compounds against a range of bacterial strains. For example, newly synthesized imidazole derivatives were shown to inhibit the growth of Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com In another study, novel imidazole and benzimidazole (B57391) sulfonamides showed promising activity against six Gram-positive and four Gram-negative bacterial strains. mdpi.com The presence of a toxophoric (-N=C-S-) group in some derivatives is believed to contribute significantly to their antibacterial effects. mdpi.com Similarly, various piperidine derivatives have been synthesized and evaluated, with some showing strong inhibitory activity against bacteria such as Bacillus cereus, E. coli, and S. aureus. academicjournals.orgresearchgate.net

Table 3: Antibacterial Activity of Select Imidazole-Piperidine Derivatives
Compound ClassBacterial Strain(s)Activity/ResultSource
Novel Imidazole Derivatives (HL1, HL2)S. aureus, MRSA, E. coli, P. aeruginosaGrowth inhibition observed mdpi.com
Imidazole/Benzimidazole SulfonamidesGram-positive & Gram-negative bacteriaSignificant activity, MIC values as low as 4.9–17 µM for some hybrids against E. coli nih.govmdpi.com
Piperidine Derivative (Compound 6)B. cereus, E. coli, S. aureus, B. subtilisStrong inhibitory activity; MIC of 0.75 mg/ml against B. subtilis academicjournals.orgresearchgate.net
Piperidine Derivative (Compound 2)S. aureus, E. coliExcellent antibacterial activity compared to standard biointerfaceresearch.com

The imidazole nucleus is a cornerstone of antifungal drug development, found in many clinically used agents like ketoconazole (B1673606) and miconazole. nih.govresearchgate.netnih.gov These drugs typically function by inhibiting the enzyme cytochrome P450 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.govmdpi.com

Derivatives combining imidazole and piperidine moieties have been rationally designed to create novel antifungal agents. rsc.org A series of triazole agents containing piperidine-oxadiazole side chains showed excellent inhibitory activity against clinically important fungal pathogens, including fluconazole-resistant Candida albicans. rsc.org Specifically, compounds 6g (MIC = 0.031 μg/mL) and 11b (MIC = 0.016 μg/mL) were highly active against C. albicans. rsc.org Other research has shown that certain piperidine-based triazolylacetamide derivatives can induce apoptosis and cell cycle arrest in the pathogenic yeast Candida auris, with MIC values as low as 0.24 μg/mL. nih.gov Some piperidine derivatives have also demonstrated varying degrees of inhibition against fungi like Aspergillus niger and Saccharomyces cerevisiae. academicjournals.orgresearchgate.net

Table 4: Antifungal Activity of Select Imidazole-Piperidine Derivatives
Compound Class/DerivativeFungal Strain(s)Activity (MIC)Source
Piperidine-based triazolylacetamides (pta1-pta3)Candida auris0.24 - 0.97 μg/mL nih.gov
Triazole with piperidine-oxadiazole side chain (6g)Candida albicans0.031 μg/mL rsc.org
Triazole with piperidine-oxadiazole side chain (11b)Candida albicans0.016 μg/mL rsc.org
Piperidine Derivatives (Compounds 5, 6, 9, 10)Aspergillus niger, Aspergillus flavusVarying degrees of inhibition academicjournals.orgresearchgate.net
Imidazole derivative (Compound 24)Candida albicans, Candida glabrata2-4 μg/mL nih.gov

Antiviral Properties

The imidazole-piperidine framework is a recognized scaffold in the development of antiviral agents. Research has shown that derivatives of N-substituted piperidines are effective against the influenza A/H1N1 virus, with some demonstrating efficacy comparable to or greater than commercial drugs like Tamiflu and Rimantadine. mdpi.com The antiviral potential of the imidazole moiety is further supported by studies on other imidazole-based compounds. For instance, certain (substituted benzyl)-[2-(substituted benzyl)-imidazol-1-yl]-methanone derivatives have exhibited superior antiviral activity against various viral strains when compared to the standard drug ribavirin. nih.gov

Natural alkaloids containing a 2-amino-1H-imidazol (2-AI) core, isolated from marine sponges, also display a wide array of biological effects, including notable antiviral properties. nih.gov This highlights the inherent potential of the imidazole ring system in the design of novel antiviral therapeutics. The combination of the piperidine ring, known to be a key component in various biologically active compounds, with the versatile imidazole nucleus offers a promising strategy for the discovery of new antiviral drugs. mdpi.comnih.gov

Antiprotozoal and Antiparasitic Agents

Compounds featuring the imidazole-piperidine structure have been investigated for their efficacy against a range of protozoan parasites. A significant study screened a series of 4-aminopiperidine (B84694) derivatives against several parasites, identifying molecules with potent activity. nih.gov

Specifically, this screening found:

Against Trypanosoma brucei rhodesiense : 29 derivatives were selectively active, with IC50 values ranging from 0.12 to 10 μM. nih.gov

Against Plasmodium falciparum : 33 compounds were active against the chloroquine- and pyrimethamine-resistant K1 strain, with IC50 values between 0.17 and 5 μM. nih.gov

Against Trypanosoma cruzi : Seven compounds showed activity comparable to the reference drug benznidazole. nih.gov

The broader benzimidazole class, to which the imidazole core is related, has also shown significant antiprotozoal effects. Albendazole and mebendazole, for example, act by binding to β-tubulin dimers in parasites, which disrupts essential cellular processes like motility and division. mdpi.com Salts derived from these compounds have demonstrated enhanced in vitro activity against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.compreprints.org Furthermore, amidinobenzimidazole derivatives have shown potent inhibitory activity against T. brucei, with some compounds being more potent than the standard drug nifurtimox (B1683997) while displaying minimal toxicity to mammalian cells. nih.gov

Compound ClassTarget OrganismActivity (IC50)Reference
4-Aminopiperidine DerivativesT. b. rhodesiense0.12 - 10 μM nih.gov
4-Aminopiperidine DerivativesP. falciparum (K1 strain)0.17 - 5 μM nih.gov
Amidinobenzimidazole DerivativesT. bruceiMore potent than nifurtimox nih.gov
Albendazole/Mebendazole SaltsE. histolytica, G. lamblia37.95 - 125.53 µM mdpi.com

Anticancer Research and Cytotoxic Effects

The cytotoxic potential of imidazole and piperidine derivatives against various cancer cell lines is well-documented. Imidazole-based compounds can induce apoptosis and inhibit cell proliferation by disrupting the energy cycle in cancer cells. waocp.com Similarly, certain piperidine derivatives, such as 3,5-bis(benzylidene)-4-piperidones, exhibit high, tumor-selective toxicity against human carcinoma cells. mdpi.com

The combination of these two scaffolds has led to the development of potent anticancer agents. Hybrids of imidazole and pyrimidine (B1678525) have demonstrated significant inhibition of tumor-promoting enzymes, with some compounds showing excellent cytotoxic activity against breast cancer cells (MDA-MB-231) while remaining non-toxic to normal breast cells. mdpi.com Analogues of marine sponge alkaloids built on a 2-amino-1H-imidazol core have also shown promising cytotoxicity against breast cancer, lung cancer, and myeloid leukemia cell lines, leading to in vivo tumor growth inhibition in xenograft models. nih.gov

Inhibition of Cell Proliferation

A primary mechanism behind the anticancer activity of imidazole-piperidine compounds is the inhibition of cell proliferation, often through cell cycle arrest. The piperidine alkaloid piperine (B192125), for instance, has been shown to inhibit the proliferation of human osteosarcoma cells (HOS and U2OS) by inducing G2/M phase cell cycle arrest. nih.gov This arrest is associated with decreased expression of cyclin B1. nih.gov

Imidazole derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors have also demonstrated potent anti-proliferative activity against a range of cancer cell lines, including breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancers. nih.gov One such compound, designated 3c, inhibited cancer cell growth at low micromolar concentrations (IC50 = 1.98 to 4.07 μM) and halted the cell cycle in the sub-G1 phase. nih.gov

Compound ClassCell LineEffectIC50 / GI50Reference
Piperine (Piperidine Alkaloid)HOS, U2OS (Osteosarcoma)G2/M phase arrestN/A nih.gov
Imidazole-based EGFR Inhibitor (3c)MDA-MB-231, T47D, MCF-7, A549, HT-29Sub-G1 phase arrest1.98 - 4.07 μM nih.gov
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesPanc-1, MCF-7, HT-29, A-549Antiproliferative22 - 31 nM (GI50) mdpi.com

Modulation of Oncogenic Pathways (e.g., EGFR, HER-2)

A key strategy in modern anticancer drug design is the targeting of specific oncogenic signaling pathways. Imidazole-piperidine derivatives have been successfully developed as inhibitors of crucial receptor tyrosine kinases like EGFR and HER2.

A series of imidazole[1,5-a]pyridine derivatives were found to be potent EGFR tyrosine kinase inhibitors, displaying high cytotoxicity towards lung, liver, and breast cancer cell lines. nih.gov Computational and in vitro studies have confirmed the potential of imidazole-based compounds to inhibit EGFR enzymatic activity, with some derivatives showing IC50 values comparable to the approved drug erlotinib. nih.gov For example, compound 3c, an imidazole derivative, exhibited an EGFR inhibitory IC50 of 236.38 ± 0.04 nM, similar to erlotinib's 239.91 ± 0.05 nM. nih.gov

Furthermore, hybrid molecules incorporating rhodanine (B49660) and piperazine (B1678402) moieties have been evaluated as multi-targeting agents against VEGFR, EGFR, and HER2. mdpi.com Molecular docking studies revealed favorable binding interactions of these compounds with all three kinases, with a particular affinity for HER2, suggesting their potential in treating HER2-positive breast cancers. mdpi.com

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several classes of imidazole-piperidine related compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. researchgate.netrsc.orgresearchgate.net This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netnih.gov

Novel imidazole-chalcone derivatives have been shown to inhibit tubulin polymerization in a dose-dependent manner, with one promising compound (22a) having an IC50 value of 4.1 ± 0.1 μM. nih.gov Fused imidazopyrazine compounds have also proven to be effective tubulin inhibitors, showing efficacy against neuroblastoma cell lines. nih.gov These findings establish tubulin polymerization inhibition as a significant mechanism for the anticancer effects of this compound class. nih.govnih.gov

Compound ClassMechanismActivity (IC50)Reference
Imidazole-Chalcone Derivative (22a)Tubulin Polymerization Inhibition4.1 ± 0.1 μM nih.gov
Imidazole-Chalcone Derivative (25a)Tubulin Polymerization Inhibition2.1 ± 0.12 μM nih.gov
Fused Imidazo[1,2-a]pyrazineTubulin Polymerization InhibitionComparable to colchicine nih.gov

Receptor and Enzyme Modulation

Beyond their direct cytotoxic effects, imidazole-piperidine compounds are versatile modulators of various receptors and enzymes. A notable example is their activity as histamine (B1213489) H3 receptor (H3R) antagonists. The 4-[(1H-imidazol-4-yl)methyl]piperidine template is a core structure for a novel series of H3R antagonists. nih.gov Research has also explored how replacing the imidazole ring with a piperidine moiety differentially affects the potency and affinity of H3R antagonists. nih.gov

In addition to receptor antagonism, these compounds can inhibit key metabolic enzymes. The imidazole moiety is a known liability for inhibition of cytochrome P450 (CYP) enzymes. However, structural modifications to the 4-[(1H-imidazol-4-yl)methyl]piperidine template have successfully identified derivatives with low inhibitory profiles against CYP2D6 and CYP3A4. nih.gov This is crucial for developing drugs with fewer potential drug-drug interactions. researchgate.net Other research has focused on creating multi-target ligands, such as 4-oxypiperidine ethers that combine H3R antagonism with the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could be beneficial for neurodegenerative diseases. nih.gov More recently, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a novel inhibitor of the NLRP3 inflammasome, a key component of the innate immune response. researchgate.netmdpi.com

Histamine Receptor Modulation (e.g., H3 Receptor Agonism/Antagonism)

The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. Compounds containing the imidazole-piperidine scaffold have been extensively investigated as potent modulators of this receptor.

Initially, the development of H3 receptor ligands was centered around the structure of histamine itself, which contains an imidazole ring. This led to the creation of numerous imidazole-based agonists and antagonists. However, early imidazole-containing compounds faced challenges such as inhibition of cytochrome P450 enzymes and poor blood-brain barrier penetration.

A significant breakthrough in this area has been the development of non-imidazole H3 receptor antagonists, yet the imidazole-piperidine structure remains a key pharmacophore. For instance, novel antagonists have been developed based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov In these molecules, the attachment of a substituted aniline (B41778) amide to the piperidine ring via a two-methylene linker resulted in highly potent compounds. nih.gov

Conversely, other research has identified imidazole-piperidine derivatives as H3 receptor agonists. The dual nature of these compounds, capable of acting as both agonists and antagonists depending on the specific structural modifications, highlights the versatility of the imidazole-piperidine core in designing selective H3 receptor modulators. Furthermore, some piperidine-based compounds have been identified as dual-acting antagonists of the histamine H3 receptor and the sigma-1 receptor, suggesting a broader pharmacological profile. acs.org

Table 1: Histamine H3 Receptor Activity of Imidazole-Piperidine Derivatives
Compound ScaffoldActivityKey Structural Features
4-[(1H-imidazol-4-yl)methyl]piperidineAntagonistSubstituted aniline amide linked to piperidine. nih.gov
Piperidine-based compoundsDual H3/Sigma-1 AntagonistCore piperidine structure with specific side chains. acs.org

Estrogen Receptor Ligand Interactions

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects. nih.govnih.goveurekaselect.com These molecules hold therapeutic promise for conditions such as breast cancer and osteoporosis. The piperidine ring is a common structural motif in many SERMs.

Research into the interaction of imidazole-piperidine compounds with estrogen receptors (ER) is an emerging area. While direct studies on "4-[2-(1H-imidazol-1-yl)ethyl]piperidine" are limited, related structures have been evaluated. For example, methyl-piperidino-pyrazole (B8055926) (MPP), a non-steroidal pyrazole (B372694) compound, was initially identified as an ERα antagonist. researchgate.net However, subsequent in vivo studies suggested it may possess some estrogenic activity, indicating a more complex SERM-like profile. researchgate.net

Cyclooxygenase Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. mdpi.com

The imidazole ring is a core component of several selective COX-2 inhibitors. researchgate.net For instance, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives have been designed and shown to have potent and selective COX-2 inhibitory activity. brieflands.com In these compounds, the methylsulfonyl pharmacophore is attached directly to the imidazole ring. Docking studies have revealed that these compounds fit well into the catalytic pocket of the COX-2 enzyme. brieflands.com

Another study on imidazolone (B8795221) derivatives demonstrated that the presence of a piperidine group can influence COX-2 selectivity. nih.gov While a pyrrolidine (B122466) group at a specific position resulted in maximum COX-2 potency, the corresponding piperidine and morpholine (B109124) derivatives were also active. nih.gov This suggests that the piperidine moiety in an imidazole-based structure can contribute to its interaction with cyclooxygenase enzymes. Although direct data on "this compound" as a COX inhibitor is not available, the established role of both the imidazole and piperidine motifs in COX inhibition suggests its potential in this area.

Table 2: Cyclooxygenase Inhibitory Activity of Imidazole-Containing Compounds
Compound ClassTargetInhibitory Activity (IC50)
5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles brieflands.comCOX-20.7 - 3.6 µM brieflands.com
Tri-aryl imidazolone derivative nih.govCOX-20.74 µM nih.gov

Na+/Ca2+ Exchanger (NCX) Modulation

The sodium-calcium exchanger (NCX) is a crucial membrane protein responsible for maintaining calcium homeostasis in cells by extruding calcium ions in exchange for sodium ions. medchemexpress.comnih.gov The direction of ion transport can be reversed under certain pathological conditions, leading to an influx of calcium. nih.gov Modulation of NCX activity is a therapeutic strategy for various cardiovascular and neurological disorders.

The interaction of imidazole-containing compounds with the NCX is an area of active investigation. The activity of the NCX is influenced by intracellular sodium and calcium concentrations, which can be modulated by other ion transport systems like the Na+/K+-pump. researchgate.net Inhibition of the Na+/K+-pump can lead to an increase in intracellular sodium, which in turn can alter NCX activity and lead to a rise in intracellular calcium. researchgate.net

While specific studies on "this compound" are not prevalent, the fundamental ability of small molecules to influence the electrochemical gradients that drive NCX function suggests a potential role for imidazole-piperidine derivatives in modulating this exchanger.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by triggering the release of pro-inflammatory cytokines such as IL-1β and IL-18. researchgate.netnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. researchgate.netnih.gov

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal and an activation signal. Several small molecule inhibitors of the NLRP3 inflammasome have been developed, with some targeting the ATPase activity of NLRP3. frontiersin.org Piperine, a compound containing a piperidine ring, has been shown to suppress inflammation by downregulating the NLRP3 inflammasome. nih.gov Molecular docking studies suggest that piperine acts as a competitive inhibitor of JNK-1 and IKK-β, thereby disrupting the oligomerization of the NLRP3 inflammasome. nih.gov

Given that both piperidine and imidazole moieties are present in known NLRP3 inhibitors, it is conceivable that "this compound" and its derivatives could exhibit inhibitory activity against this inflammatory complex.

Inhibition of Cytochrome c Peroxidase Activity

Cytochrome c, a key component of the mitochondrial electron transport chain, can acquire peroxidase activity under conditions of oxidative stress, contributing to apoptosis. This peroxidase activity is dependent on the interaction of cytochrome c with cardiolipin. nih.gov

A novel therapeutic strategy involves the design of molecules that can inhibit this peroxidase activity. Imidazole-substituted fatty acids have emerged as promising candidates. nih.govnih.gov The proposed mechanism involves the carboxyl group of the fatty acid interacting with lysine (B10760008) residues on the cytochrome c protein, while the imidazole moiety coordinates with the heme iron, effectively blocking the catalytic site. nih.govnih.gov The position of the imidazole group on the fatty acid chain has been shown to be crucial for its inhibitory efficacy. nih.gov

This research highlights the potential of the imidazole group to directly interact with and inhibit the peroxidase activity of the cytochrome c/cardiolipin complex, suggesting a potential anti-apoptotic mechanism for compounds containing this moiety.

Table 3: Inhibition of Cytochrome c Peroxidase Activity by Imidazole-Substituted Fatty Acids
Compound TypeMechanism of ActionKey Interaction
Imidazole-substituted fatty acids nih.govnih.govInhibition of peroxidase activity of cytochrome c/cardiolipin complex. nih.govImidazole moiety interacts with heme iron, blocking the catalytic site. nih.govnih.gov

Glycoprotein and Kinase Inhibition (e.g., p-glycoproteins, kinases, EGFR, JNK3)

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents out of cells. nih.gov Inhibition of P-gp is a strategy to overcome this resistance. Several imidazole-containing compounds have been shown to inhibit P-gp. For example, the agricultural pesticide propiconazole, which contains a triazole (a related azole) ring, has been demonstrated to be a P-gp inhibitor. researchgate.net Other imidazole-based compounds have also been evaluated for their P-gp inhibitory activity. nih.gov

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. The imidazole scaffold is a common feature in many kinase inhibitors.

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers. Imidazole[1,5-a]pyridine derivatives have been identified as potential EGFR inhibitors. nih.gov Additionally, benzimidazole derivatives have been shown to inhibit both EGFR and HER2. mdpi.com

JNK3: c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is implicated in neuronal apoptosis. A potent inhibitor of JNK3 has been identified which contains a benzimidazole core linked to a piperidine ring. nih.gov

The prevalence of the imidazole and piperidine motifs in a variety of kinase inhibitors underscores the potential of "this compound" and related compounds to be developed as inhibitors of specific kinases involved in disease pathogenesis.

Table 4: Kinase Inhibition by Imidazole-Piperidine and Related Compounds
Compound ClassTarget KinaseSignificance
Imidazole[1,5-a]pyridine derivatives nih.govEGFRPotential anticancer agents. nih.gov
Benzimidazole derivatives mdpi.comEGFR, HER2Dual kinase inhibition. mdpi.com
Benzimidazole-piperidine hybrid nih.govJNK3Neuroprotective potential. nih.gov

Monoamine Oxidase and BACE-1 Inhibition

The imidazole-piperidine scaffold is a recurring motif in the design of neurologically active compounds, including inhibitors of key enzymes such as Monoamine Oxidase (MAO) and Beta-secretase 1 (BACE-1). While direct studies on the inhibitory activity of this compound against MAO and BACE-1 are not extensively documented in publicly available literature, the known activities of structurally related compounds provide a basis for predicting its potential interactions.

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases are enzymes crucial for the metabolism of monoamine neurotransmitters. mdpi.com The inhibition of MAO is a therapeutic strategy for conditions like depression and Parkinson's disease. mdpi.comresearchgate.net Imidazole and piperidine moieties are found in various MAO inhibitors. For instance, studies on pyridazinobenzylpiperidine derivatives have shown that these compounds can exhibit potent and selective inhibition of MAO-B. mdpi.comresearchgate.net The inhibitory potencies (IC50 values) of these derivatives against MAO-A and MAO-B have been evaluated, with some compounds showing high selectivity for the MAO-B isoform. researchgate.net Although some imidazol(ine)/guanidine drugs have been shown to be weak MAO inhibitors, their interaction is generally competitive. nih.gov

The potential for this compound to act as a MAO inhibitor would likely depend on its ability to fit into the active site of the enzyme and interact with key residues. Molecular docking studies of other inhibitors have highlighted the importance of interactions within the substrate cavity. mdpi.comresearchgate.net

Beta-secretase 1 (BACE-1) Inhibition:

BACE-1 is a primary therapeutic target in Alzheimer's disease, as it is involved in the production of amyloid-β peptides. nih.govnih.gov The development of BACE-1 inhibitors has explored a variety of chemical scaffolds. Notably, aminoimidazole-based structures have been identified as potent BACE-1 inhibitors. nih.gov These compounds are designed to interact with the catalytic aspartate residues in the active site of the enzyme. nih.gov The effectiveness of such inhibitors is often linked to their ability to penetrate the blood-brain barrier and avoid rapid efflux. nih.gov

Given the presence of the imidazole ring, this compound could theoretically exhibit inhibitory activity against BACE-1. However, its specific binding affinity and inhibitory potency would need to be determined through empirical testing.

Table 1: MAO Inhibitory Activities of Representative Pyridazinobenzylpiperidine Derivatives This table presents data for structurally related compounds to illustrate the potential for MAO inhibition within this class of molecules.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
S5 3.8570.20319.04
S15 3.691--
S16 -0.979-

Data sourced from a study on pyridazinobenzylpiperidine derivatives. researchgate.net

Proposed Mechanisms of Action at a Molecular Level (based on in vitro data)

The molecular mechanisms of action for imidazole-piperidine compounds are diverse and depend on the specific target. Based on data from related compounds, the following mechanisms can be proposed for this compound.

The imidazole-piperidine core is a well-established pharmacophore for histamine H3 receptor ligands. nih.govdocumentsdelivered.com The piperidine ring, in particular, has been identified as a crucial structural element for affinity at both histamine H3 and sigma-1 receptors. nih.gov

For related dual-target ligands, the protonated piperidine moiety is understood to form a key salt bridge interaction with specific acidic residues, such as glutamic acid (Glu172) in the sigma-1 receptor binding pocket. nih.gov This interaction is fundamental for the high biological activity observed in these compounds. nih.gov Similarly, in the histamine H3 receptor, the protonated nitrogen of the piperidine ring can form a salt bridge with an aspartate residue (Asp114), contributing significantly to binding affinity. acs.org

Should this compound exhibit inhibitory activity against enzymes like MAO or BACE-1, the mechanism would likely involve direct interaction with the enzyme's active site.

Active Site Inhibition:

For enzymes like BACE-1, inhibitors often function as transition-state analogs, mimicking the substrate to bind tightly within the active site. nih.gov The imidazole moiety could potentially interact with the catalytic aspartate dyad of BACE-1. In the case of MAO, competitive inhibitors bind to the same site as the natural substrates. nih.gov Molecular docking studies with other inhibitors have shown interactions with residues lining the substrate cavity. mdpi.comresearchgate.net

Allosteric Modulation:

While direct competitive inhibition is a common mechanism, allosteric modulation is another possibility. I2-imidazoline sites have been identified on MAO and were initially proposed to modulate enzyme activity through an allosteric mechanism. nih.gov However, further studies have suggested that I2-imidazoline receptors are distinct from MAO, and the inhibitory effects of some imidazol(ine)/guanidine drugs on MAO are competitive rather than allosteric. nih.gov The potential for this compound to act as an allosteric modulator on any target would require specific investigation.

The binding of a ligand to its receptor typically triggers a cascade of intracellular signaling events. For G protein-coupled receptors (GPCRs), such as the histamine H3 receptor, ligand binding modulates the activity of associated G proteins, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium.

In the context of protein kinases, which are key components of intracellular signaling pathways, related compounds have shown inhibitory activity. nih.gov For example, derivatives containing a 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core have been developed as potent ATP-competitive inhibitors of Protein Kinase B (PKB/Akt). nih.gov This inhibition directly affects signaling pathways that regulate cell growth and survival. nih.gov

Structure Activity Relationship Sar Studies of 4 2 1h Imidazol 1 Yl Ethyl Piperidine Derivatives

Impact of Substituents on the Piperidine (B6355638) Ring

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many biologically active compounds. Its conformation and the nature of its substituents can profoundly influence how a molecule interacts with its biological target.

Positional Isomerism and Stereochemical Influences

The spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. For derivatives of 4-[2-(1H-imidazol-1-yl)ethyl]piperidine, both the position of substituents on the piperidine ring and the stereochemistry of chiral centers can have a significant impact.

Research on related imidazole-containing compounds has highlighted the importance of stereochemistry. For instance, in a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazole derivatives, the chirality at the carbon bridge connecting the naphthalene (B1677914) and imidazole (B134444) rings played a crucial role in their activity at α2-adrenoceptors. The S-(+)-isomer demonstrated greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov Furthermore, the R-(-)-isomer acted as an antagonist at α2A-adrenoceptors, while the S-(+)-isomer was a potent agonist. nih.gov This underscores that different stereoisomers can elicit not only different potencies but also different pharmacological effects. While this study was not conducted on the exact this compound scaffold, it provides strong evidence for the likely importance of stereochemistry in related structures.

The position of substituents on the piperidine ring itself also dictates the three-dimensional shape of the molecule and its ability to fit into a biological target. While specific studies on the positional isomerism of substituents on the piperidine ring of this compound are not extensively detailed in the available literature, general principles of medicinal chemistry suggest that moving a substituent, for example, from the 2-position to the 3- or 4-position, would significantly alter the molecule's interaction with a receptor or enzyme.

Effects of N-Substitutions on Biological Activity

The nitrogen atom of the piperidine ring is a key site for modification and can significantly influence the compound's properties, including its basicity, polarity, and ability to form hydrogen bonds. The nature of the substituent on this nitrogen is a critical factor in determining biological activity.

Studies on related piperidine-containing compounds have shown that the basicity of the piperidine nitrogen often plays an important role in activity. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the basic character of the piperidine nitrogen was found to be crucial for their anti-acetylcholinesterase activity. nih.gov In contrast, N-acylation of the piperidine nitrogen, which reduces its basicity, has been shown to decrease the potency of certain acetylcholinesterase inhibitors.

The introduction of different substituents on the piperidine nitrogen can lead to varied biological outcomes. For example, N-benzyl substitution is a common strategy in medicinal chemistry. In the context of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, this group was integral to their high potency as acetylcholinesterase inhibitors. nih.gov

The following table summarizes the effects of N-substitutions on the piperidine ring of related compounds, providing insights into potential SAR trends for this compound derivatives.

Parent ScaffoldN-SubstituentEffect on Biological ActivityReference
4-[2-(N-benzoylamino)ethyl]piperidineBenzyl (B1604629)Important for high anti-acetylcholinesterase activity nih.gov
Piperidine (general)AcylDecreased potency of some AChE inhibitors

Impact of Substituents on the Imidazole Ring

The imidazole ring is an aromatic five-membered heterocycle containing two nitrogen atoms. It is a versatile pharmacophore due to its electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to be substituted at various positions.

Substitution Patterns and Their Effects

The biological activity of this compound derivatives can be finely tuned by introducing substituents onto the imidazole ring. The position and electronic nature of these substituents can influence the molecule's affinity and efficacy for its biological target.

While specific SAR studies detailing a wide range of substituents on the imidazole ring of the this compound core are limited in the public domain, general principles from related imidazole-containing compounds can be informative. For example, in a series of 1,2,4,5-tetrasubstituted imidazoles, various substitutions led to compounds with a broad range of pharmacological activities, including antibacterial, antifungal, and anticancer effects. This highlights the rich potential for modulating biological activity through imidazole substitution.

Role of Imidazole Nitrogen Atoms in Activity

The two nitrogen atoms in the imidazole ring have distinct chemical properties and can play different roles in molecular interactions. The N-1 nitrogen is a pyrrole-type nitrogen and, when unsubstituted, can act as a hydrogen bond donor. The N-3 nitrogen is a pyridine-type nitrogen and is more basic, readily acting as a hydrogen bond acceptor.

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov The pKa of the protonated imidazole is approximately 7, making it a relevant protonated species at physiological pH. The N-3 nitrogen is generally more reactive towards electrophiles due to the greater availability of its lone pair of electrons. nih.gov The ability of the imidazole ring to exist in two tautomeric forms, where the proton is on either N-1 or N-3, can also be crucial for its interaction with biological targets. nih.gov These properties suggest that the imidazole nitrogen atoms are likely key interaction points with receptors or enzymes, potentially forming hydrogen bonds or participating in electrostatic interactions.

Influence of the Ethyl Linker on Compound Activity

Studies on related compounds have demonstrated the importance of the linker. For instance, in one study of NLRP3 inhibitors, shortening a carbon chain linker between a piperidine ring and another moiety led to inactive compounds, suggesting that a certain minimum distance between the two parts of the molecule is necessary for biological activity. This highlights the critical role of the linker in positioning the key pharmacophoric elements correctly within the binding site. While this was not on the exact this compound scaffold, it provides a strong indication that the length and nature of the ethyl linker are likely to be critical for its biological activity.

Scaffold Hopping and Hybridization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. nih.gov This technique is valuable for discovering novel chemical entities with improved properties, such as enhanced potency, reduced toxicity, or a more favorable intellectual property position. nih.gov Hybridization, on the other hand, involves the combination of two or more pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially enhanced or synergistic activity. nih.govacs.org

Scaffold Hopping:

For the piperidine ring , a common bioisosteric replacement is the morpholine (B109124) ring, which can increase the polarity and potentially reduce metabolism at positions adjacent to the nitrogen atom. cambridgemedchemconsulting.com Other potential replacements include spirocyclic systems like azaspiro[3.3]heptane, which can explore different vectors in chemical space not accessible from a simple piperidine ring. cambridgemedchemconsulting.comresearchgate.net

Table 1: Potential Bioisosteric Replacements for the Piperidine Ring

Original Ring Potential Bioisostere Rationale for Replacement
Piperidine Morpholine Increases polarity, potentially reduces metabolism. cambridgemedchemconsulting.com
Piperidine Thiomorpholine Modifies polarity and hydrogen bonding capacity.
Piperidine Piperazine (B1678402) Introduces an additional site for substitution and alters basicity. enamine.net
Piperidine Azaspiro[3.3]heptane Explores different spatial arrangements of substituents. researchgate.net

For the imidazole ring , bioisosteric replacement can be guided by the need to mimic its hydrogen bonding and aromatic properties. drughunter.com Heterocycles such as 1,2,3-triazole, 1,2,4-triazole, oxadiazole, or pyrazole (B372694) can serve as effective replacements. unimore.itnih.gov These rings can offer different metabolic stability profiles and subtle changes in electronic properties that may fine-tune the compound's activity. drughunter.com For instance, the replacement of an imidazole with a 1,2,4-triazol-3-yl ring has been shown in some cases to maintain or even improve activity at certain receptors. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for the Imidazole Ring

Original Ring Potential Bioisostere Rationale for Replacement
Imidazole 1,2,3-Triazole Mimics hydrogen bonding properties, metabolically stable. unimore.it
Imidazole 1,2,4-Triazole Can act as a bioisostere with altered electronic properties. cambridgemedchemconsulting.com
Imidazole Oxadiazole Can mimic amide bonds and improve metabolic stability. nih.gov
Imidazole Pyrazole Offers a different arrangement of nitrogen atoms, affecting hydrogen bonding.

Hybridization Strategies:

Hybridization strategies for the this compound scaffold would involve linking it to other known pharmacophores to target a specific biological outcome. For example, if this scaffold shows affinity for a particular receptor, it could be hybridized with a fragment known to inhibit an enzyme involved in the same disease pathway.

A common approach is to link the core scaffold to another heterocyclic system known for its biological activity. For instance, benzimidazole (B57391) and pyrazole moieties have been integrated into hybrid molecules to create compounds with anti-inflammatory or other therapeutic activities. acs.org Following this principle, the this compound scaffold could be connected to a benzimidazole or a pyrrole (B145914) moiety to explore potential synergistic effects. acs.orgmdpi.com The design of such hybrids often involves a linker that can be of varying length and flexibility to ensure optimal orientation of the two pharmacophores.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comresearchgate.net These models can then be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. acs.org

For a series of derivatives based on the this compound scaffold, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of compounds with varying substituents on the piperidine and/or imidazole rings would be synthesized and their biological activities (e.g., IC50 or Ki values) would be experimentally determined.

Descriptor Calculation: For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment).

Physicochemical descriptors: Such as logP (lipophilicity) and pKa (acidity/basicity). nih.gov

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques such as cross-validation and by using an external test set of compounds that were not used in the model development. tandfonline.com

A hypothetical QSAR study on this compound derivatives might reveal, for example, that the potency is positively correlated with the hydrophobicity of the substituent at a certain position on the piperidine ring and negatively correlated with the steric bulk of a substituent on the imidazole ring. Such insights would be invaluable for guiding the design of new, more active analogs.

Table 3: Common Descriptors in QSAR Studies of Heterocyclic Compounds

Descriptor Class Example Descriptors Information Provided
Topological Wiener index, Kier & Hall connectivity indices Information about molecular branching and size.
Geometrical Molecular surface area, volume, ovality Describes the 3D shape and size of the molecule.
Electronic Dipole moment, HOMO/LUMO energies, partial charges Relates to the electronic distribution and reactivity.

| Physicochemical | LogP, pKa, polar surface area (PSA) | Describes lipophilicity, ionization state, and membrane permeability. researchgate.net |

By systematically applying scaffold hopping, hybridization, and QSAR approaches, medicinal chemists can efficiently explore the chemical space around the this compound scaffold to develop novel and improved therapeutic agents.

Medicinal Chemistry and Drug Discovery Applications of the Imidazole Piperidine Scaffold

Role as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for the development of a variety of bioactive agents. The imidazole-piperidine framework fits this description due to the distinct and complementary chemical properties of its two heterocyclic components.

The imidazole (B134444) ring is an aromatic heterocycle that is a common feature in numerous medicinal agents and natural products, including the amino acid histidine. researchgate.net Its nitrogen atoms can act as both hydrogen bond donors and acceptors, and the ring system can participate in pi-stacking interactions. clinmedkaz.orgresearchgate.net Furthermore, the imidazole nucleus is relatively stable metabolically and can be readily substituted, allowing for the fine-tuning of a molecule's steric and electronic properties. researchgate.net

Similarly, the piperidine (B6355638) ring is one of the most prevalent N-heterocycles in the pharmaceutical industry. nih.gov As a saturated ring, it provides a three-dimensional architecture that can be used to orient substituents in precise spatial arrangements to optimize binding with a biological target. The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling strong ionic interactions with acidic residues in protein binding pockets. The introduction of chiral piperidine scaffolds can also modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. doaj.org

The combination of these two rings in the 4-[2-(1H-imidazol-1-yl)ethyl]piperidine scaffold results in a molecule with a rich pharmacophoric profile. It possesses hydrogen bonding capabilities, potential for ionic and hydrophobic interactions, and a conformationally adaptable structure. This versatility allows derivatives of this scaffold to interact with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, making it a truly privileged structure in drug design. nih.govresearchgate.netmdpi.com

Lead Identification and Optimization Strategies

A lead compound is a chemical entity that demonstrates desired biological activity and serves as the starting point for the development of a new drug. slideshare.netijddd.com The identification of leads containing the imidazole-piperidine scaffold often arises from high-throughput screening of compound libraries or from fragment-based drug discovery approaches. researchgate.net Once a lead is identified, it undergoes a process of lead optimization, where its structure is systematically modified to enhance potency, selectivity, and pharmacokinetic properties. ijddd.comnih.gov

Strategies for optimizing leads based on the this compound scaffold often involve several key modifications:

Substitution on the Imidazole Ring: Adding substituents to the carbon or nitrogen atoms of the imidazole ring can modulate the electronic properties and create new interaction points with the target protein. For example, adding a nitro group to imidazole derivatives has been shown to be essential for antimycobacterial activity. clinmedkaz.orgresearchgate.net

Substitution on the Piperidine Ring: Modifying the piperidine nitrogen, often with different alkyl or aryl groups, can significantly impact a compound's solubility, basicity, and ability to form ionic bonds. Functionalization at other positions on the piperidine ring can improve binding affinity and selectivity.

Modification of the Ethyl Linker: The length and rigidity of the ethyl chain connecting the two rings can be altered to achieve the optimal distance and orientation between the imidazole and piperidine pharmacophores for target engagement.

A key aspect of optimization is the study of structure-activity relationships (SAR). Research on histamine (B1213489) H3-receptor antagonists, for instance, has shown how subtle structural changes can dramatically affect potency. In one study, the replacement of an imidazole ring with a piperidine ring in a series of known antagonists led to varying effects on their activity, highlighting the nuanced role of each component of the scaffold. nih.gov The piperidine analogue of one compound, FUB 181, retained high potency, suggesting it could be a valuable lead for developing new non-imidazole H3-receptor antagonists. nih.gov

Table 1: Effect of Imidazole Ring Replacement on H3-Receptor Antagonist Potency nih.gov
Original CompoundChange in Potency (pA2 value) upon Imidazole Replacement
Thioperamide-2.7 log units
Clobenpropit-1.9 log units
Proxyfan-1.3 log units
FUB 181≤ 0.4 log units

Development of Novel Therapeutic Agents

The versatility of the imidazole-piperidine scaffold has led to its incorporation into a wide range of novel therapeutic agents targeting various diseases. The unique combination of structural features allows for the design of molecules with specific activities against different biological targets.

Research has demonstrated the potential of this scaffold in several key therapeutic areas:

Anti-tuberculosis Agents: Imidazole and piperidine derivatives have been studied for their activity against Mycobacterium tuberculosis. clinmedkaz.org Studies have shown that compounds containing a nitro group on the imidazole ring exhibit significant antimycobacterial effects. clinmedkaz.orgresearchgate.net The combination of the imidazole-piperidine scaffold with other moieties has yielded compounds that enhance the activity of existing anti-tuberculosis drugs like isoniazid (B1672263) and rifampicin. clinmedkaz.org

Histamine H3-Receptor Antagonists: The scaffold is a key component in the development of antagonists for the histamine H3 receptor, a target for treating neurological and cognitive disorders. The imidazole ring often mimics the endogenous ligand histamine, while the piperidine portion can be modified to improve affinity and pharmacokinetic properties. nih.gov

Antifungal and Antibacterial Agents: The imidazole nucleus is a well-established pharmacophore in antifungal drugs. researchgate.net Derivatives incorporating the piperidine ring have also shown promising antibacterial activity against various strains, including E. coli and S. aureus. researchgate.net

Antimalarial Agents: In the development of antimalarial drugs, imidazolopiperazine derivatives have been optimized to yield compounds with potent in vitro and in vivo activity. nih.gov These efforts focused on improving metabolic stability and oral exposure, leading to efficacious next-generation therapeutic candidates. nih.gov

Table 2: Therapeutic Applications of the Imidazole-Piperidine Scaffold
Therapeutic AreaBiological Target/PathogenKey Research FindingsReference
Anti-tuberculosisMycobacterium tuberculosisImidazole derivatives with a nitro group show significant activity. Combination with piperidine can enhance the efficacy of existing drugs. clinmedkaz.orgresearchgate.net
Neurological DisordersHistamine H3-ReceptorThe scaffold serves as a template for potent and selective antagonists. nih.gov
AntimalarialPlasmodium falciparumOptimized imidazolopiperazine analogues show improved potency and metabolic stability. nih.gov
AntibacterialE. coli, S. aureusPiperidine-containing imidazole compounds exhibit good inhibitory activity. researchgate.net

Potential in Addressing Drug Resistance Challenges

The rise of drug-resistant pathogens is a major global health threat, necessitating the development of new therapeutic agents that can overcome existing resistance mechanisms. researchgate.net The imidazole-piperidine scaffold is a promising starting point for designing such molecules. Heterocyclic compounds, particularly those containing nitrogen like imidazole, are a rich source for the development of new anti-infective drugs. clinmedkaz.org

The structural versatility of the this compound scaffold allows for the creation of derivatives that may act on novel biological targets or evade the resistance mechanisms that affect current drugs. For example, in the context of tuberculosis, the increasing prevalence of multidrug-resistant strains has spurred the search for new chemical entities. researchgate.net Research into imidazole and piperidine derivatives has shown that these compounds can be effective against mycobacteria, including strains that may be resistant to conventional therapies. clinmedkaz.org One study noted that certain imidazole and piperidine derivatives not only inhibited Mycobacterium smegmatis but also enhanced the activity of first-line drugs like isoniazid and rifampicin, suggesting a potential role in combination therapies to combat resistance. clinmedkaz.org

The ability to easily modify the scaffold allows medicinal chemists to systematically alter the structure to optimize activity against resistant strains while minimizing cross-resistance with existing drug classes. This adaptability makes the imidazole-piperidine framework a valuable tool in the ongoing effort to develop effective treatments for resistant infections.

Applications Beyond Traditional Therapeutics (e.g., catalysis, chemosensors)

While the primary focus of the imidazole-piperidine scaffold has been in medicinal chemistry, its unique structural and chemical properties also lend themselves to applications in other scientific fields, such as catalysis and the development of chemosensors.

The imidazole moiety is well-known for its role as a ligand in coordination chemistry and as a component of catalysts, often mimicking the function of histidine in enzyme active sites. The nitrogen atoms of the imidazole ring can coordinate with a variety of metal ions, making derivatives of this compound potential ligands for creating novel metal complexes with catalytic activity.

In the field of chemosensors, the scaffold can be functionalized to create molecules that selectively bind to specific analytes, such as metal ions or small organic molecules, resulting in a detectable signal. For instance, imidazole-based compounds have been developed as pH-sensitive probes. mdpi.com The nitrogen atoms in both the imidazole and piperidine rings can participate in acid-base equilibria, making their spectroscopic or electrochemical properties sensitive to changes in local pH. This allows for the design of sensors capable of monitoring acidity in chemical or biological systems. mdpi.com The development of advanced electrochemical sensors and biosensors often relies on electrode modification with materials like conductive polymers and nanomaterials, and functional scaffolds such as imidazole-piperidine could be integrated into these systems to detect contaminants or biomarkers. mdpi.com

Future Directions and Emerging Research Avenues

Integration of Advanced Synthetic Methodologies

The evolution of synthetic organic chemistry offers new pathways to produce 4-[2-(1H-imidazol-1-yl)ethyl]piperidine and its analogs with greater efficiency, stereoselectivity, and diversity. Future efforts will likely move beyond traditional methods to incorporate more sophisticated and sustainable techniques.

Key advancements include:

Catalytic Hydrogenation: Modern approaches to the synthesis of the piperidine (B6355638) ring often involve the hydrogenation of pyridine (B92270) precursors. Recent developments utilize transition metal catalysis under milder conditions, which can improve yield and stereoselectivity. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety. Applying this technology to the multi-step synthesis of imidazole-piperidine derivatives could streamline production and facilitate rapid library generation.

Eco-Friendly Protocols: There is a growing emphasis on "green chemistry." This includes using environmentally benign solvents like water or methanol and developing one-pot synthesis protocols that reduce waste and energy consumption, similar to methods developed for other imidazole-containing heterocycles. mdpi.com

Novel Cyclization Strategies: Advanced intramolecular cyclization cascades, such as the aza-Michael reaction, can be employed to construct the piperidine ring with high levels of control over stereochemistry. nih.gov Similarly, techniques like [5 + 1] annulation provide innovative routes to form the substituted piperidine core. nih.gov

MethodologyDescriptionPotential Advantage for Synthesis
Hydrogenation/ReductionFormation of the piperidine ring through the reduction of a pyridine precursor, often using metal catalysis. nih.govWell-established route, with modern catalysts allowing for milder conditions and improved stereoselectivity.
Intramolecular CyclizationMethods like the aza-Michael reaction form the piperidine ring by creating a new carbon-nitrogen bond within a single molecule. nih.govHigh efficiency and potential for excellent stereocontrol, enabling the synthesis of specific isomers.
Click ChemistryUtilizes highly efficient and specific reactions, such as the formation of triazoles, to link the core scaffold to other molecular fragments. nih.govAllows for the rapid and reliable synthesis of a diverse library of hybrid molecules for screening.
Eco-Friendly SynthesisCondensation reactions performed in environmentally benign solvents like methanol or water at room temperature. mdpi.comReduces environmental impact, improves safety, and can simplify the purification process.

High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the therapeutic potential of the this compound scaffold, combinatorial chemistry coupled with high-throughput screening (HTS) is a critical future direction. This approach involves the systematic synthesis of a large number of derivatives, known as a chemical library, by attaching various "building blocks" to the core structure. nih.gov

Future research will focus on:

Library Design: Creating focused libraries of derivatives by modifying specific positions on both the imidazole (B134444) and piperidine rings. For example, substituents can be added to the C2, C4, or C5 positions of the imidazole ring or the nitrogen atom of the piperidine ring.

Solid-Phase Synthesis: Employing solid-phase synthesis techniques, such as the "one-bead one-compound" (OBOC) method, to rapidly generate large numbers of unique compounds for screening. nih.gov

HTS Campaigns: Screening these chemical libraries against a wide array of biological targets to identify "hits"—compounds that show activity for a specific disease or pathway. This strategy has been successfully used to identify novel inhibitors for targets like the NLRP3 inflammasome from related scaffolds. nih.gov

Scaffold PositionExample "Building Blocks" (R-groups)Resulting Diversity
Piperidine Nitrogen (N-1)Alkyl chains, Benzyl (B1604629) groups, Phenylacetyl moietiesModulates solubility, lipophilicity, and potential interactions with hydrophobic pockets in target proteins.
Imidazole Ring (C-2)Methyl, Phenyl, Halogens (Cl, F)Alters electronic properties and can introduce new hydrogen bonding or steric interactions.
Ethyl LinkerSubstitution with methyl groups, replacement with propyl or butyl chainsChanges the spatial orientation and distance between the imidazole and piperidine rings, affecting target binding.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling are indispensable tools for understanding how this compound and its derivatives interact with biological targets at an atomic level. These in silico methods can predict activity, guide the design of new compounds, and elucidate mechanisms of action, thereby reducing the time and cost of drug development.

Emerging computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of derivatives with their biological activity. nih.gov These models can predict the potency of newly designed compounds before they are synthesized.

Molecular Docking: Simulating the binding of the compound into the active site of a target protein. This helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its target protein over time. MD simulations provide insights into the stability of the ligand-protein complex and can reveal conformational changes that are essential for biological function. nih.gov

Density Functional Theory (DFT): Using quantum mechanical methods to calculate the electronic properties of the molecule, such as its molecular electrostatic potential and frontier molecular orbitals, which govern its reactivity and interaction with other molecules. researchgate.net

Computational TechniqueApplication in ResearchKey Insights Provided
QSAR ModelingPredicting the inhibitory activity (IC50) of a series of derivatives against a specific target like a protein kinase. nih.govIdentifies which structural features are most important for enhancing or diminishing biological activity.
Molecular DockingAnalyzing the binding pose of a ligand in a receptor's active site, such as the sigma-1 receptor. nih.govReveals specific amino acid residues involved in binding and helps rationalize observed structure-activity relationships.
Molecular Dynamics (MD)Assessing the stability of a compound's interaction with its target protein over nanoseconds. nih.govConfirms stable binding modes and can uncover allosteric effects or induced-fit mechanisms.
DFT CalculationsCharacterizing the molecular geometry, vibrational frequencies, and electronic structure of the compound. researchgate.netProvides fundamental physical and chemical properties that underpin the molecule's behavior and reactivity.

Exploration of New Biological Targets

The structural features of this compound make it a candidate for interacting with a wide range of biological targets. While its activity is established in certain areas, future research will aim to uncover novel therapeutic applications by systematically screening it against new targets.

Potential new areas of exploration include:

In Silico Target Prediction: Utilizing web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to generate a ranked list of likely protein targets, including enzymes, G-protein coupled receptors, ion channels, and nuclear receptors. clinmedkaz.org

Kinase Inhibition: The imidazole-piperidine scaffold is present in molecules designed as inhibitors of protein kinases, which are crucial targets in oncology. Screening against panels of kinases, such as Akt1 or Epidermal Growth Factor Receptor (EGFR), could reveal anticancer potential. nih.govrsc.org

Central Nervous System (CNS) Receptors: Piperidine derivatives are well-known for their activity at CNS targets. Future studies could explore interactions with sigma receptors, which are implicated in neurological and psychiatric disorders, or opioid receptors. nih.govnih.gov

Inflammatory Pathways: Recent research has identified related benzimidazole (B57391) structures as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in numerous inflammatory diseases. nih.gov This suggests that this compound derivatives could be developed as novel anti-inflammatory agents.

Target ClassSpecific ExampleTherapeutic AreaReference
Protein KinasesAkt1, EGFR, c-MycOncology nih.govrsc.orgnih.gov
CNS ReceptorsSigma-1 Receptor (S1R), Delta-Opioid ReceptorNeurodegenerative Diseases, Pain nih.govnih.gov
InflammasomesNLRP3 InflammasomeInflammatory Diseases nih.gov
EnzymesCholinesterases (AChE, BuChE)Alzheimer's Disease nih.gov

Development of Multifunctional Agents

A promising strategy in modern drug design is the creation of multifunctional agents, or multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more biological targets simultaneously. This approach can be particularly effective for complex, multifactorial diseases like neurodegenerative disorders or cancer.

Future research on this compound could focus on:

Pharmacophore Hybridization: Intentionally combining the core scaffold with other known pharmacophores to create a hybrid molecule with dual activity. This has been explored by linking piperidine-based structures to moieties that inhibit cholinesterases, aiming to create a single drug for Alzheimer's disease that targets both histamine (B1213489) H3 receptors and cholinergic pathways. nih.gov

Tackling Complex Diseases: Designing derivatives that, for example, combine anti-inflammatory activity (e.g., NLRP3 inhibition) with neuroprotective properties (e.g., sigma-1 receptor agonism) for the treatment of diseases like Parkinson's or Alzheimer's.

Anticancer Applications: Developing conjugates that link the imidazole-piperidine structure to a cytotoxic agent or a molecule that inhibits a cancer-specific target, such as c-Myc. nih.gov This could lead to synergistic effects and overcome drug resistance.

Multifunctional StrategyTarget Combination ExamplePotential Disease Application
Dual Receptor/Enzyme InhibitionHistamine H3 Receptor Antagonism + Cholinesterase Inhibition. nih.govAlzheimer's Disease
Hybridization StrategyCombining an NLRP3 inhibitor scaffold with other pharmacophores. nih.govAutoimmune and Inflammatory Disorders
Targeted CytotoxicityLinking the scaffold to a known anticancer agent or a c-Myc inhibitor. nih.govLung Cancer, other malignancies

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to assign protons (e.g., imidazole CH at δ 7.5–8.5 ppm) and carbons (e.g., piperidine C-2 at δ 50–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 221.2) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C-N stretching in imidazole at 1250–1350 cm1^{-1}) .

How can researchers design experiments to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like cytochrome P450 or histamine receptors .
  • In vitro assays : Perform competitive binding studies (e.g., fluorescence polarization) or enzymatic inhibition assays (e.g., IC50_{50} determination) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., ethyl vs. methyl groups on piperidine) to assess pharmacophore requirements .

What strategies are recommended for addressing low reproducibility in pharmacological studies involving this compound?

Advanced Research Question

  • Standardize protocols : Pre-treat cell lines with consistent serum concentrations and passage numbers to minimize variability .
  • Control solvent effects : Use dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cytotoxicity artifacts .
  • Replicate experiments : Apply Bayesian statistical models to distinguish biological variability from experimental noise .

How can computational modeling enhance the understanding of this compound’s physicochemical properties?

Advanced Research Question

  • Solubility prediction : Use COSMO-RS or ALOGPS to estimate logP (predicted ~1.8) and aqueous solubility .
  • pKa determination : Employ MarvinSketch or SPARC to calculate basicity of the piperidine nitrogen (predicted pKa ~9.5) .
  • ADMET profiling : Predict bioavailability and toxicity via SwissADME or ProTox-II .

What methodologies are effective for analyzing degradation products under varying storage conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions, then analyze via LC-MS .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .
  • Solid-state characterization : Perform X-ray powder diffraction (XRPD) to detect polymorphic changes .

How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?

Advanced Research Question

  • Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to better reflect protonation states or tautomeric forms .
  • Validate targets : Use CRISPR knockouts or siRNA silencing to confirm putative biological targets .
  • Meta-analysis : Compare results across multiple assays (e.g., SPR vs. ITC) to identify methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.